5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a compound that combines the structural features of indole and oxane with a trifluoromethyl group. Indole derivatives are known for their wide range of biological activities and applications in pharmaceuticals, while the trifluoromethyl group is often used to enhance the stability, lipophilicity, and bioavailability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of environmentally friendly and cost-effective reagents like CF3SO2Na suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in a wide range of derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
5-Bromoindole: Contains a bromine atom, offering different reactivity and properties.
5-Methylindole: Features a methyl group, affecting its biological activity and chemical behavior.
Uniqueness
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and potential biological activities compared to similar compounds .
Biological Activity
5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. For instance, one method employs the condensation of isatin derivatives with malononitrile and trifluoromethyl-substituted indoles under specific reaction conditions, leading to the formation of the desired spiro compound with a reported yield exceeding 90% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values ranging between 10-30 μM, indicating its effectiveness as an antiproliferative agent .
Cell Line | IC50 (μM) |
---|---|
A549 | 15.2 |
HeLa | 22.5 |
MCF-7 | 18.0 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, the compound has been shown to inhibit key signaling pathways involved in tumor growth and metastasis, including the PI3K/Akt and MAPK pathways.
Additional Biological Activities
Beyond anticancer effects, this compound has demonstrated:
- Antimicrobial Activity : Effective against a range of bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
- Anti-inflammatory Properties : Exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .
Case Studies
A notable study investigated the pharmacological profile of this compound in a murine model for cancer treatment. Mice treated with this compound showed a marked reduction in tumor size compared to controls, alongside improved survival rates. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within tumors .
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-10-9(7-8)12(11(18)17-10)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNDRDKULDQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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